N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide
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Overview
Description
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of an ethoxy group attached to a benzo[d]thiazole ring and a methylsulfonyl group attached to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide typically involves multiple steps:
Formation of the benzo[d]thiazole ring: This can be achieved by the cyclization of 2-aminothiophenol with an appropriate carboxylic acid derivative.
Introduction of the ethoxy group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a suitable base.
Formation of the benzamide moiety: This involves the reaction of the benzo[d]thiazole derivative with 2-(methylsulfonyl)benzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides or benzo[d]thiazoles.
Scientific Research Applications
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide
- N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide
Uniqueness
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide is unique due to the presence of both the ethoxy and methylsulfonyl groups, which can impart distinct chemical and biological properties. These structural features can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c1-3-23-12-8-6-9-13-15(12)18-17(24-13)19-16(20)11-7-4-5-10-14(11)25(2,21)22/h4-10H,3H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHKZPKOTOMGNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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